(2S,3R)-diethyl piperazine-2,3-dicarboxylate
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Overview
Description
(2S,3R)-diethyl piperazine-2,3-dicarboxylate is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of two ester groups at the 2 and 3 positions of the piperazine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-diethyl piperazine-2,3-dicarboxylate typically involves the cyclization of appropriate diamine precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another approach involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often relies on catalytic processes. These processes can be intermolecular or intramolecular cyclizations using various starting materials such as ethylenediamine, monoethanolamine, and diethylenetriamine . The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-diethyl piperazine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can result in a variety of functionalized piperazine derivatives.
Scientific Research Applications
(2S,3R)-diethyl piperazine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It is used in the production of surfactants, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (2S,3R)-diethyl piperazine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the piperazine ring.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The simplest member of the piperazine family, used in various pharmaceutical applications.
2,3-Diketopiperazine: Known for its biological activity and potential as an anti-Chagasic agent.
N-substituted piperazines: These compounds have diverse pharmacological properties, including antidepressant and antipsychotic activities.
Uniqueness
(2S,3R)-diethyl piperazine-2,3-dicarboxylate is unique due to its chiral nature and the presence of two ester groups. This structural feature allows for specific interactions with biological targets and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
diethyl (2S,3R)-piperazine-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h7-8,11-12H,3-6H2,1-2H3/t7-,8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNSKDRGNWNBSR-OCAPTIKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(NCCN1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H](NCCN1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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